![molecular formula C6H6BN3O2 B1435743 {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid CAS No. 1588769-41-8](/img/structure/B1435743.png)
{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid
Descripción general
Descripción
{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid is a boronic acid derivative that features a triazolopyridine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The molecular formula of this compound is C6H6
Actividad Biológica
The compound {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein interactions and kinases. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Biological Activity
-
Inhibition of PD-1/PD-L1 Interaction :
A series of studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant inhibitory effects on the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. One notable compound, A22, showed an IC50 value of 92.3 nM, indicating its potential as an immunotherapeutic agent targeting this pathway . -
Antitumor Effects :
Several derivatives have been evaluated for their antiproliferative activities against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compound 17l exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells, showcasing its effectiveness as a potential anticancer agent . -
Kinase Inhibition :
The compound has also been investigated as a dual inhibitor targeting c-Met and VEGFR-2 kinases. Compound 17l demonstrated an IC50 of 26 nM against c-Met and 2.6 µM against VEGFR-2, highlighting its potency in modulating kinase activity linked to tumor growth and angiogenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Research indicates that variations in the substituents on the triazole ring can significantly impact potency and selectivity against different biological targets.
Key Findings in SAR Studies:
Compound | Target | IC50 Value (µM) | Comments |
---|---|---|---|
A22 | PD-1/PD-L1 | 0.092 | Potent inhibitor with promising immunotherapeutic potential |
17l | c-Met | 0.026 | Excellent kinase inhibitor with significant antiproliferative activity |
17l | VEGFR-2 | 2.6 | Shows dual inhibition capability alongside c-Met |
Case Study 1: Immunotherapy Potential
In a study focused on immunotherapy, compound A22 was assessed for its ability to enhance interferon-γ production in T cell co-culture models. Results indicated that A22 significantly elevated cytokine levels, suggesting its utility in enhancing immune responses against tumors through PD-L1 blockade .
Case Study 2: Anticancer Activity
Another investigation evaluated the effects of compound 17l on A549 cells. The study found that treatment led to cell cycle arrest in the G0/G1 phase and induced late apoptosis, which was confirmed through flow cytometry assays. Furthermore, Western blot analysis indicated that compound 17l effectively inhibited c-Met signaling pathways within these cells .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds within the triazolo-pyridine class, including {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and survival.
Antibacterial and Antiviral Properties
Studies have demonstrated that this compound possesses antibacterial and antiviral activities. Its efficacy against specific pathogens suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and viruses.
Bromodomain Inhibition
Recent research has identified bromodomains as critical targets for drug discovery due to their role in regulating gene expression. Compounds derived from the triazolo-pyridine scaffold have been reported as potent inhibitors of bromodomains, particularly BRD4. This inhibition can lead to altered cellular functions relevant to cancer and inflammatory diseases .
Organic Synthesis Applications
Suzuki-Miyaura Coupling Reactions
The boronic acid functionality of this compound enables its use in Suzuki-Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds and synthesizing complex organic molecules. Its application is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Interaction Studies
Binding Affinity with Biological Targets
Interaction studies involving this compound focus on its binding affinity with various biological targets. Computational modeling techniques have been employed to predict its interactions with receptor sites and enzymes. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis of Related Compounds
To illustrate the uniqueness of this compound within the triazolo-pyridine class, a comparison with similar compounds is presented below:
Compound Name | Structure Type | Notable Features |
---|---|---|
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl | Triazolo-pyridine | Methyl group at position 3; potential for enhanced reactivity. |
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl | Triazolo-pyridine | Methyl group at position 6; altered biological activity profile. |
(3-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid | Triazolo-pyridine | Contains a methylthio group; potential for different interaction dynamics. |
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl | Triazolo-pyridine | Unique substitution pattern affecting solubility and reactivity. |
This table highlights the diversity within the triazolo-pyridine class while emphasizing the distinctiveness of this compound based on its specific functional groups.
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJFEDPCIDRFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=NN=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588769-41-8 | |
Record name | {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.